InhA Inhibitory Potency: Target Compound vs. Potent Fluorenyl-Piperazine Benchmark
The target compound (BDBM25781 / CHEMBL239891) exhibits an IC50 >100 μM (>100,000 nM) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) measured via NADH-dependent octenoyl-CoA reduction at pH 6.8, 23°C [1]. In the same assay system, the most potent piperazine-based inhibitor, (4-(9H-fluoren-9-yl)piperazin-1-yl)(3-fluorophenyl)methanone, achieves an IC50 of 0.24 μM (240 nM) [2]. This represents an over 400-fold difference in potency.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >100 μM (>100,000 nM) |
| Comparator Or Baseline | (4-(9H-fluoren-9-yl)piperazin-1-yl)(3-fluorophenyl)methanone: IC50 = 0.24 μM (240 nM) |
| Quantified Difference | >416-fold weaker potency |
| Conditions | M. tuberculosis InhA; NADH-dependent octenoyl-CoA substrate; pH 6.8, 23°C (BindingDB assay 1) vs. pH 7.0, 25°C (BRENDA entries); both measure IC50. |
Why This Matters
This magnitude of potency difference defines the compound as a low-affinity reference control rather than a lead-like inhibitor, making it valuable for establishing the SAR floor in piperazine InhA inhibitor programs.
- [1] BindingDB BDBM25781: IC50 >1.00E+5 nM for enoyl-[acyl-carrier-protein] reductase [NADH] (M. tuberculosis H37Rv), pH 6.8, 23°C. View Source
- [2] BRENDA EC 1.3.1.118: IC50 = 0.00024 mM for (4-(9H-fluoren-9-yl)piperazin-1-yl)(3-fluorophenyl)methanone, M. tuberculosis, pH 7.0, 25°C. View Source
